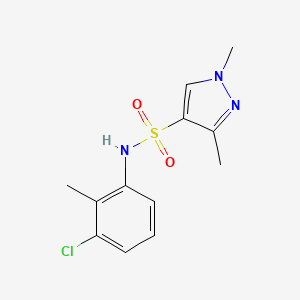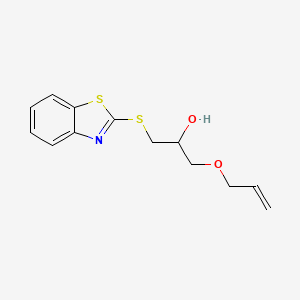
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as 'CMPD101,' is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMPD101 is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
CMPD101 is a potent inhibitor of Aurora kinases, which are serine/threonine kinases involved in cell division. By inhibiting the activity of Aurora kinases, CMPD101 can induce cell cycle arrest and apoptosis in cancer cells. In addition, CMPD101 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the activation of the NF-kB pathway. Furthermore, CMPD101 has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, by activating the autophagy pathway.
Biochemical and Physiological Effects
CMPD101 has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, CMPD101 induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, CMPD101 reduces the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In neuronal cells, CMPD101 reduces the accumulation of toxic proteins, leading to the prevention of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
CMPD101 has several advantages for lab experiments, including its high potency and selectivity for Aurora kinases, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of CMPD101 is its poor solubility, which can limit its use in certain experiments. In addition, CMPD101 has a short half-life, which can make it difficult to maintain effective concentrations over extended periods.
Zukünftige Richtungen
Future research on CMPD101 could focus on several areas, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies could explore the mechanism of action of CMPD101 in more detail, including its interactions with other cellular pathways and its effects on gene expression. Finally, clinical trials could be conducted to evaluate the safety and efficacy of CMPD101 in humans, with the goal of developing new therapies for cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, CMPD101 is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been achieved using various methods, and its mechanism of action has been studied extensively. CMPD101 has several advantages for lab experiments, including its high potency and selectivity for Aurora kinases, but also has limitations such as poor solubility and short half-life. Future research on CMPD101 could focus on the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties.
Synthesemethoden
The synthesis of CMPD101 has been achieved using various methods, including an iterative approach and a one-pot reaction. The iterative approach involves the synthesis of a pyrazole scaffold, which is then functionalized with a sulfonamide group. The one-pot reaction involves the condensation of 3-chloro-2-methylbenzaldehyde with 4-hydrazinobenzenesulfonamide, followed by cyclization to yield CMPD101. Both methods have been successful in producing CMPD101 in good yields.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells by targeting the Aurora kinases, which are involved in cell division. Inflammation research has demonstrated that CMPD101 can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurodegenerative disorder research, CMPD101 has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-8-10(13)5-4-6-11(8)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZERYUMJPCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6055541.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6055542.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6055544.png)
![5-(2-hydroxy-5-nitrophenyl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6055551.png)
![N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6055560.png)
![N-({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6055562.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055569.png)
![N-[(1-methyl-3-piperidinyl)methyl]-3-(2-oxo-1-pyrrolidinyl)-N-(2-phenylethyl)propanamide](/img/structure/B6055577.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
